(1R,2R)-2-Methylthiocyclohexanol
Overview
Description
(1R,2R)-2-Methylthiocyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a methylthio group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methylthiocyclohexanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the nucleophilic substitution of a suitable cyclohexane derivative with a methylthio group, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of strong bases or acids to facilitate the substitution and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methylthiocyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Addition: Conditions for addition reactions may include the use of acids or bases to activate the reactants.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methylthio group can introduce a variety of functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Methylthiocyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands .
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biochemical processes .
Medicine
Its chiral nature can be exploited to develop drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. For example, its incorporation into polymers can enhance their mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methylthiocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity . The pathways involved may include signal transduction cascades or metabolic processes that are modulated by the presence of the compound .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methylcyclohexanol: Similar structure but lacks the methylthio group.
(1R,2R)-2-Thiocyclohexanol: Similar structure but lacks the methyl group.
(1R,2R)-2-Methylthiocyclopentanol: Similar functional groups but with a cyclopentane ring instead of cyclohexane.
Uniqueness
(1R,2R)-2-Methylthiocyclohexanol is unique due to the presence of both a methylthio group and a hydroxyl group on a cyclohexane ring. This combination of functional groups and the specific stereochemistry confer distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
(1R,2R)-2-methylsulfanylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNMCLRWMSTKN-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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